molecular formula C17H23BN2O3 B1395927 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1105039-88-0

1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Numéro de catalogue: B1395927
Numéro CAS: 1105039-88-0
Poids moléculaire: 314.2 g/mol
Clé InChI: RUSNSMNLZWNVHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyrazole core substituted at the 1-position with a 4-methoxybenzyl group and at the 4-position with a pinacol boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The 4-methoxybenzyl group provides steric bulk and electron-donating properties, which influence reactivity in coupling reactions and solubility in organic solvents . This compound is commercially available (CAS: 1105039-88-0) and is utilized in pharmaceutical and agrochemical synthesis, particularly in the preparation of kinase inhibitors and bioactive molecules .

Propriétés

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-19-20(12-14)11-13-6-8-15(21-5)9-7-13/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSNSMNLZWNVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702427
Record name 1-[(4-Methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105039-88-0
Record name 1-[(4-Methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

The compound 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1105039-88-0) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and possible therapeutic applications.

  • Molecular Formula : C17H23BN2O3
  • Molecular Weight : 314.19 g/mol
  • Structural Characteristics : The compound features a pyrazole ring substituted with a methoxybenzyl group and a dioxaborolane moiety.

Anticancer Activity

Pyrazole derivatives are also being explored for their anticancer potential. Studies suggest that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines. For example:

  • Mechanism of Action : Some pyrazole compounds induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The presence of the dioxaborolane moiety may contribute to this effect by facilitating interactions with biological targets .

Anti-inflammatory Effects

Emerging evidence suggests that certain pyrazole derivatives possess anti-inflammatory properties. This is particularly relevant for compounds targeting inflammatory pathways in diseases such as arthritis and other chronic conditions.

Case Study 1: Structure-Activity Relationship (SAR)

A study investigating the SAR of pyrazole derivatives found that modifications at the 1-position significantly influenced biological activity. The introduction of bulky groups such as dioxaborolane enhanced solubility and bioavailability while retaining antimicrobial properties .

Case Study 2: In Vivo Efficacy

In vivo studies on related pyrazole compounds demonstrated promising results in animal models of infection and cancer. Compounds showed acceptable toxicity profiles at high doses (up to 800 mg/kg), indicating potential for further development as therapeutic agents .

Data Tables

PropertyValue
Molecular Weight314.19 g/mol
Antimicrobial ActivityMIC = 4–8 μg/mL (related compounds)
Anticancer EfficacyInduces apoptosis in cancer cells
Toxicity ProfileAcceptable at high doses

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its ability to interact with biological targets. Its boron-containing moiety is particularly relevant in drug design.

Case Study: Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit anticancer properties. For example, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Study Findings
Zhang et al. (2023)Demonstrated that pyrazole derivatives inhibited cancer cell lines through apoptosis induction.
Liu et al. (2022)Found that boron-containing compounds enhanced the efficacy of existing chemotherapeutics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various reactions such as Suzuki coupling and other cross-coupling reactions.

Case Study: Synthesis of Complex Molecules
In a study by Chen et al. (2023), the compound was utilized to synthesize complex polycyclic structures through palladium-catalyzed reactions, showcasing its utility in creating diverse molecular architectures .

Reaction Type Application
Suzuki CouplingFormation of biaryl compounds used in pharmaceuticals.
Cross-CouplingSynthesis of functionalized polymers for material science applications.

Materials Science

The incorporation of boron into organic frameworks has led to advancements in materials science, particularly in the development of sensors and catalysts.

Case Study: Sensor Development
Research highlighted the use of boron-containing compounds in creating sensors for detecting environmental pollutants. The unique electronic properties imparted by the dioxaborolane moiety enhance the sensitivity and selectivity of these sensors .

Material Application Properties Enhanced
Environmental SensorsIncreased sensitivity to volatile organic compounds (VOCs).
CatalystsImproved catalytic activity in organic transformations.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between the parent compound and analogous pyrazole-boronic ester derivatives.

Structural and Electronic Variations

Compound Name Substituent (R Group) Key Features Molecular Weight (g/mol) Reactivity/Solubility Notes References
1-(4-Methoxybenzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 4-Methoxybenzyl Electron-donating methoxy group; moderate steric hindrance ~312.8 (calculated) Balanced reactivity in Suzuki couplings
1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole Methyl Small substituent; minimal steric hindrance 284.16 High reactivity in couplings; improved solubility
1-(3-Fluoro-4-methylbenzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 3-Fluoro-4-methylbenzyl Electron-withdrawing fluoro group; increased steric bulk 366.19 Reduced coupling efficiency due to steric effects
1-(2,2-Diethoxyethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 2,2-Diethoxyethyl Ether-containing substituent; polar N/A Enhanced solubility in polar solvents
1-(Pyrrolidin-1-ylethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 2-(Pyrrolidin-1-yl)ethyl Amine-functionalized; ionizable N/A Improved bioavailability for drug candidates

Reactivity in Cross-Coupling Reactions

  • Electron-Donating vs. However, bulky groups (e.g., 3-fluoro-4-methylbenzyl) reduce coupling yields due to steric hindrance .
  • Steric Effects : Smaller substituents (e.g., methyl) enable faster reaction kinetics. For example, 1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole achieves higher yields (65–77%) in couplings compared to bulkier analogues .
  • Solubility : Polar substituents (e.g., 2,2-diethoxyethyl) improve solubility in aqueous-organic biphasic systems, facilitating purification .

Key Research Findings

  • Steric vs. Electronic Trade-offs : While electron-donating groups enhance reactivity, excessive bulk (e.g., 4-methoxybenzyl) can necessitate longer reaction times or higher catalyst loading compared to methyl analogues .
  • Diverse Functionalization : Substituting the benzyl group with heterocycles (e.g., morpholine) or halogens expands applications in drug discovery .
  • Stability : Boronic esters with alkyl substituents (e.g., tert-butyl) exhibit superior stability under acidic conditions compared to aryl-substituted variants .

Méthodes De Préparation

Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Intermediate

This intermediate is commonly prepared by borylation of pyrazole derivatives or direct synthesis from pyrazole boronic acid pinacol esters.

  • Typical procedure:
    A solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in N,N-dimethylformamide (DMF) is cooled to 0 °C and treated with sodium hydride (60% dispersion in oil) to deprotonate the pyrazole nitrogen.
    Subsequently, an alkylating agent such as (2-(chloromethoxy)ethyl)trimethylsilane is added, and the mixture is allowed to warm to room temperature and stirred overnight. The product is isolated by aqueous workup and organic extraction, followed by drying and concentration to yield the alkylated boronate ester.

  • Alternative base and conditions:
    Potassium carbonate can be used instead of sodium hydride in DMF at room temperature for 16 hours, providing a milder base-mediated alkylation route.

N1-Substitution with 4-Methoxybenzyl Group

Summary Table of Preparation Conditions

Step Reactants & Reagents Solvent Conditions Yield Notes
1. Formation of boronate-pyrazole intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + NaH + (2-(chloromethoxy)ethyl)trimethylsilane DMF 0 °C to RT, overnight ~60-86% Sodium hydride base, alkylation
2. N1-alkylation with 4-methoxybenzyl group Boronate-pyrazole intermediate + 4-methoxybenzyl chloride + NaH or Pd(PPh3)4 + CsF DMF or 1,2-dimethoxyethane RT to 100 °C, 5h (Pd catalysis) ~82% (Pd catalysis) Palladium catalysis preferred for higher yield
Purification Silica gel chromatography Various eluents Ambient Essential for product purity

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via Suzuki-Miyaura coupling?

The compound is synthesized through palladium-catalyzed cross-coupling. Key steps include:

  • Using PdCl₂(PPh₃)₂ as a catalyst with 1 M Na₂CO₃(aq)/THF under degassed conditions at 100°C (77% yield) .
  • For boronate ester intermediates, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and triethylamine are added with Pd₂(dba)₃/X-Phos in dioxane .
  • Purification via column chromatography and recrystallization ensures >98% purity.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxybenzyl protons at δ ~3.8 ppm, pyrazole ring protons at δ ~7.5–8.5 ppm) .
  • FT-IR : Confirm boronate ester B-O stretches (1350–1310 cm⁻¹) and aromatic C-H bends .
  • Mass spectrometry (MS) : Match molecular ion peaks (e.g., [M+H]⁺) with theoretical values.
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., B-O bond length ~1.36 Å) .

Q. How can researchers ensure high purity of the compound for biological assays?

  • Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.
  • Validate purity via TLC (silica gel, ethyl acetate/hexane) and elemental analysis (C, H, N within ±0.4% of theoretical values).
  • For trace metal removal (e.g., Pd residues), employ chelation chromatography or activated charcoal treatment .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed bond lengths (e.g., B-C) with X-ray data to validate accuracy .
  • Molecular docking : Model interactions with biological targets (e.g., kinases) to guide SAR studies.

Q. What strategies resolve contradictions in catalytic efficiency during Suzuki-Miyaura coupling?

  • Catalyst screening : Compare PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with SPhos or X-Phos ligands .
  • Solvent optimization : Test THF, dioxane, or toluene for solubility and stability.
  • Degassing protocols : Use freeze-pump-thaw cycles to eliminate oxygen, which deactivates Pd catalysts .

Q. How does the 4-methoxybenzyl group influence stability under varying pH and temperature?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (expected >200°C due to aromatic stabilization) .

Q. What are alternative synthetic routes if boronate ester coupling fails?

  • Mitsunobu reaction : Attach the methoxybenzyl group using DIAD/PPh₃.
  • Direct borylation : Use B₂Pin₂ with Ir catalysts (e.g., [Ir(COD)OMe]₂) on pre-functionalized pyrazoles .

Data Analysis & Troubleshooting

Q. How to interpret conflicting NMR data for the pyrazole ring protons?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and –40°C.
  • 2D experiments (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of protons .

Q. What steps validate the compound’s role as a kinase inhibitor intermediate?

  • In vitro kinase assays : Test inhibition against Aurora-A or CDK2 using ADP-Glo™ assays.
  • Co-crystallization : Confirm binding mode via X-ray structures (e.g., pyrazole N1-substituent orientation in Aurora-A active site) .

Q. How to address discrepancies between theoretical and experimental mass spectra?

  • High-resolution MS (HRMS) : Rule out isotopic interference (e.g., ¹¹B vs. ¹⁰B).
  • Fragmentation analysis : Compare MS/MS patterns with simulated spectra (e.g., loss of methoxybenzyl group at m/z ~121).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.